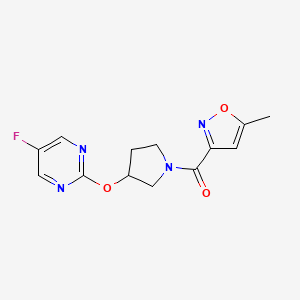

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Description

The compound "(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone" is a methanone derivative featuring a pyrrolidine core linked to two distinct heterocyclic moieties: a 5-fluoropyrimidine group via an ether bond and a 5-methylisoxazole group. This structure is characteristic of molecules designed for targeted therapeutic applications, such as kinase inhibition, where fluorinated heterocycles are often employed to enhance binding affinity and metabolic stability . The pyrrolidine ring provides conformational rigidity, while the fluoropyrimidine and isoxazole groups contribute to electronic and steric properties critical for molecular interactions.

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O3/c1-8-4-11(17-21-8)12(19)18-3-2-10(7-18)20-13-15-5-9(14)6-16-13/h4-6,10H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWNXGFFDSALNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Step 1: : Synthesis of the intermediate compound, 5-Fluoropyrimidin-2-yl methanol.

Reagents: : 5-Fluoropyrimidine, formaldehyde.

Conditions: : Base-catalyzed condensation.

Step 2: : Conversion of the intermediate to 5-Fluoropyrimidin-2-yl chloride.

Reagents: : Thionyl chloride (SOCl2).

Conditions: : Reflux in anhydrous conditions.

Step 3: : Coupling of the intermediate with pyrrolidin-1-yl to form 3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidine.

Reagents: : Pyrrolidine.

Conditions: : Nucleophilic substitution reaction.

Step 4: : Final coupling with 5-methylisoxazol-3-yl methanone.

Reagents: : 5-Methylisoxazole, catalytic base.

Conditions: : Heated under reflux.

Industrial Production Methods:

Scaling up these methods to industrial levels often involves optimizations for yield, purity, and cost-effectiveness, utilizing continuous flow chemistry or batch reactors depending on the process requirements.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : This compound undergoes oxidation reactions at the pyrrolidine ring, converting it to its corresponding N-oxide.

Reagents: : Oxidizing agents such as hydrogen peroxide (H2O2).

Reduction: : Reduction of the isoxazole ring can yield various aminated products.

Reagents: : Reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: : The fluorine atom on the pyrimidine ring is prone to nucleophilic substitution reactions.

Reagents: : Nucleophiles such as amines or thiols.

Major Products:

Oxidation: : Produces N-oxide derivatives.

Reduction: : Leads to aminated or hydroxylated derivatives.

Substitution: : Results in substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule with a pyrrolidine ring, a fluoropyrimidine moiety, and an isoxazole group. It is a versatile material that may have applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Chemical Properties and Reactivity

The chemical reactivity of this compound can be explored through different types of reactions, which are crucial for understanding the compound's stability and potential transformations in biological systems.

Biological Activity

The biological activity of this compound can be predicted based on its structural features. Computer-aided prediction tools can help identify specific biological activities associated with this compound based on its molecular structure.

Synthesis

The synthesis of this compound typically involves several key steps, but these methods may vary depending on the availability of starting materials and desired yields.

Applications

The applications of this compound span various fields:

- Drug Discovery: It can be used as a building block for synthesizing novel therapeutic agents.

- Agrochemical Research: It can be utilized in the development of new pesticides or herbicides.

- Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Interaction studies are essential to understand how this compound interacts with biological targets, providing insights into the therapeutic potential and safety profile of the compound. These studies typically involve various methods:

- Binding Assays : Assessing the affinity of the compound for target proteins or enzymes.

- Cell-Based Assays : Evaluating the compound's effects on cellular function and viability.

- In vivo Studies : Testing the compound's efficacy and toxicity in animal models.

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| This compound | Pyrrolidine, fluoropyrimidine, isoxazole | Potential anticancer/antiviral |

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The fluoropyrimidine moiety is known to interact with nucleic acids, potentially affecting DNA and RNA synthesis. The pyrrolidine and isoxazole rings might interact with various enzymes, altering their activity. Overall, the compound's multifaceted structure allows it to engage in multiple pathways, contributing to its biological and chemical versatility.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Substitutions

The target compound’s structural uniqueness lies in its combination of fluoropyrimidine, pyrrolidinyloxy, and isoxazole groups. Below is a comparative analysis with analogous compounds from the provided evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Fluorine Substitution: The target compound’s 5-fluoropyrimidine group parallels fluorophenyl groups in , which are known to enhance lipophilicity and binding affinity in kinase inhibitors . In contrast, the difluoro-azetidine group in may confer metabolic resistance due to reduced susceptibility to oxidative enzymes . Compared to non-fluorinated analogs (e.g., ’s hydroxy/cyano-substituted thiophenes), the fluorine in the target compound likely improves membrane permeability and bioavailability.

Heterocyclic Core Differences: The isoxazole group in the target compound offers greater polarity and hydrogen-bonding capability compared to ’s thiophene, which is electron-rich but less polar. This may influence solubility and target selectivity .

Linker Groups: The ether linkage in the target compound (pyrrolidinyloxy) contrasts with ester or carbamate linkers in other analogs (e.g., ’s cyano/ester groups). Ethers generally exhibit superior hydrolytic stability, which may prolong half-life .

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a synthetic organic molecule characterized by its unique structural features, which include a pyrrolidine ring, a fluoropyrimidine moiety, and an isoxazole group. These structural elements suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 367.384 g/mol. The presence of the fluorine atom in the pyrimidine ring enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications. The compound's structure can be represented as follows:

Anticancer Potential

Research indicates that compounds with similar structural features to This compound exhibit significant anticancer activity. For instance, derivatives containing fluoropyrimidine have been shown to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. A study on pyrimidine derivatives demonstrated that certain compounds effectively inhibited fibrosarcoma and breast cancer cell lines with IC50 values as low as 19.56 µM .

Antibacterial Activity

The antibacterial potential of compounds featuring pyrimidine and isoxazole structures has also been explored. For example, a series of oxazolidinone derivatives exhibited strong antibacterial activity against gram-positive bacteria, with some compounds showing MIC values significantly lower than established antibiotics like linezolid . This suggests that This compound may similarly possess antibacterial properties.

The mechanism of action for this compound likely involves its interaction with specific molecular targets, including nucleic acids and proteins. The fluoropyrimidine moiety can bind to DNA or RNA, potentially inhibiting replication or transcription processes. Additionally, the pyrrolidine ring may enhance binding affinity to target enzymes or receptors, modulating their activity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique combination of functional groups present in This compound relative to other biologically active compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| 4-Pyrrolidinophenol | Pyrrolidine ring | Neuroprotective |

| Isoxazole Acids | Isoxazole ring | Anti-inflammatory |

| This compound | Pyrrolidine, fluoropyrimidine, isoxazole | Potential anticancer/antiviral |

Case Studies and Research Findings

Recent studies have provided insights into the biological activities associated with similar compounds:

- Anticancer Activity : A study synthesized novel pyrimidine derivatives that demonstrated significant cytotoxicity against various cancer cell lines, indicating that modifications in the structure can enhance biological efficacy .

- Antibacterial Efficacy : Research on oxazolidinone derivatives revealed their ability to inhibit biofilm formation and combat drug-resistant strains of bacteria, showcasing the potential for developing new antibacterial agents based on similar scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.